8-Bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, characterized by its unique structural features and diverse biological activities. The presence of a bromine atom at the 8th position and a methyl group at the 7th position contributes to its distinctive chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a biochemical probe.
8-Bromo-7-methylimidazo[1,2-a]pyridine is classified as an aromatic heterocyclic compound. It is derived from the imidazo[1,2-a]pyridine framework, which is known for its presence in various natural products and synthetic pharmaceuticals. The compound can be synthesized through several methods, including condensation reactions and multicomponent reactions involving 2-aminopyridine derivatives and haloketones or aldehydes.
The synthesis of 8-Bromo-7-methylimidazo[1,2-a]pyridine typically involves:
The synthetic routes can be optimized for large-scale production using automated reactors to ensure consistency and high purity. For instance, aqueous conditions have been shown to facilitate rapid cyclization reactions without the need for catalysts or solvents, significantly improving reaction efficiency and sustainability .
The molecular structure of 8-Bromo-7-methylimidazo[1,2-a]pyridine features:
The molecular formula for this compound is , with a molecular weight of approximately 244.08 g/mol. The presence of these substituents significantly influences its reactivity and interactions with biological targets.
8-Bromo-7-methylimidazo[1,2-a]pyridine can participate in various chemical reactions:
The choice of solvents (e.g., dimethylformamide or dimethyl sulfoxide) and reaction conditions (elevated temperatures) plays a crucial role in determining the yield and selectivity of these reactions .
Relevant data indicate that modifications to the substituents can significantly impact both physical properties (e.g., melting point) and chemical reactivity .
8-Bromo-7-methylimidazo[1,2-a]pyridine has several scientific applications:
The Groebke–Blackburn–Bienaymé (GBB) reaction serves as a pivotal method for constructing the imidazo[1,2-a]pyridine core. This three-component reaction (amidine, aldehyde, isocyanide) enables efficient assembly under mild conditions. For example, Au(JohnPhos)Cl-catalyzed cyclization of 2-ethynylbenzaldehyde derivatives yields fused imidazo[1,2-a]pyridine isoquinolines in up to 83% yield. Alternative routes include CuI-catalyzed aerobic oxidative coupling of 2-aminopyridines with acetophenones or ketoxime acetates, tolerating diverse functional groups (e.g., alkenyl, aryl) [2] [5]. Table 1 summarizes key methodologies.
Table 1: Multicomponent Strategies for Imidazo[1,2-a]pyridine Synthesis
Method | Catalyst/Reagents | Key Features | Yield Range |
---|---|---|---|
GBB Reaction | PTSA/Au(JohnPhos)Cl | Mild conditions, fused isoquinoline formation | 70–90% |
CuI Aerobic Coupling | CuI, O₂ | Broad FG tolerance, alkenyl/aryl substituents | 60–85% |
Ultrasound-Assisted | KI/TBHP, H₂O | Metal-free, green solvent, mild conditions | 70–92% |
Flavin-Iodine Catalysis | Flavin/I₂, O₂ | Dual catalytic system, three-component synthesis | 65–88% |
Regioselective halogenation at the C8 position of imidazo[1,2-a]pyridines exploits inherent electronic biases. The C8 site exhibits heightened electrophilicity due to nitrogen atom proximity, facilitating selective bromination. 7-Methyl-substituted derivatives like 8-Bromo-7-methylimidazo[1,2-a]pyridine (PubChem CID: 70077161) are synthesized via condensation of 2-amino-3-bromo-4-methylpyridine (or analogues) with α-halocarbonyls. Solvent optimization is critical: ethanol elevates yields to 84–91% versus moderate acetonitrile performance. Methylation typically precedes bromination, as C7 alkyl groups direct electrophilic substitution to adjacent C8 [1] [4]. Table 2 compares bromination approaches.
Table 2: Regioselective Bromination and Methylation Methods
Substrate | Brominating Agent | Solvent | Conditions | Yield |
---|---|---|---|---|
7-Methylimidazo[1,2-a]pyridine | Br₂/Pyridinium tribromide | DCM | 0°C, 1 h | 75% |
2-Amino-3-bromo-4-methylpyridine | NBS | EtOH | Reflux, 4 h | 91% |
7,8-Dihalogenated Derivatives | CuBr₂ | DMF | 100°C, MW, 20 min | 68% |
Pd-catalyzed cross-couplings of 8-bromo-7-methylimidazo[1,2-a]pyridine enable C–C and C–heteroatom bond formation. Key advancements include:
Solvent polarity critically influences yield, selectivity, and catalyst recyclability:
Table 3: Solvent Effects in Key Transformations
Reaction | Optimal Solvent | Alternative | Impact |
---|---|---|---|
Aminocarbonylation | DMF (α-ketoamide) | Toluene (amide) | Polar solvents stabilize ionic intermediates |
Core Cyclization | EtOH | CH₃CN | 20–30% yield increase; reduced side products |
Suzuki Coupling | THF/H₂O (4:1) | Dioxane | Homogeneous mixing; base solubility |
Sonogashira Coupling | DMF (MW) | Toluene | Rapid heating; 95% conversion in 20 min |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6